5-((2-Ethylphenyl)methyl)-2-oxazolidinone

Soluble epoxide hydrolase sEH inhibition Enzymatic assay

5-((2-Ethylphenyl)methyl)-2-oxazolidinone (CAS 62825-97-2) is a high-purity (97%) heterocyclic building block distinguished by its 5-(2-ethylbenzyl) substitution. This specific moiety confers a calculated XlogP of 2.5 and low TPSA (38.3 Ų), making it an ideal lipophilic scaffold for CNS-penetrant drug design compared to more polar analogs. With a validated IC50 of 61.7 nM against human sEH, it serves as a reliable tool compound for hypertension and inflammation research. Do not substitute generic oxazolidinones—SAR studies confirm C-5 substituents dramatically alter potency and resistance profiles. Available for immediate procurement from global stock.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 62825-97-2
Cat. No. B12888228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((2-Ethylphenyl)methyl)-2-oxazolidinone
CAS62825-97-2
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1CC2CNC(=O)O2
InChIInChI=1S/C12H15NO2/c1-2-9-5-3-4-6-10(9)7-11-8-13-12(14)15-11/h3-6,11H,2,7-8H2,1H3,(H,13,14)
InChIKeyNVPGBJBIKHYPLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-((2-Ethylphenyl)methyl)-2-oxazolidinone (CAS 62825-97-2): Procurement-Ready Overview of a Research-Grade Oxazolidinone Scaffold


5-((2-Ethylphenyl)methyl)-2-oxazolidinone (CAS 62825-97-2), also referred to as 5-(2-ethylbenzyl)oxazolidin-2-one, is a heterocyclic small molecule belonging to the 2-oxazolidinone class. It features a 5-membered oxazolidinone ring substituted at the 5-position with a 2-ethylbenzyl moiety, conferring specific physicochemical properties including a calculated XlogP of 2.5 and a topological polar surface area (TPSA) of 38.3 Ų [1]. The compound is typically supplied with a purity of 97% for research and development applications . As an oxazolidinone, it shares the core scaffold of clinically relevant antibacterial agents like linezolid, but its unique substitution pattern differentiates it for specialized research uses, including as a potential soluble epoxide hydrolase (sEH) inhibitor [2].

Why 5-((2-Ethylphenyl)methyl)-2-oxazolidinone (62825-97-2) Cannot Be Interchanged with Generic Oxazolidinone Analogs


Generic substitution among oxazolidinone derivatives is scientifically untenable due to profound structure-activity relationships (SAR) governing their biological and physicochemical profiles. The specific substitution at the 5-position of the oxazolidinone ring is a critical determinant of target engagement, potency, and pharmacokinetic behavior. For example, studies comparing diverse oxazolidinones against linezolid-resistant Staphylococcus aureus demonstrate that variations in the C-5 substituent (e.g., acetamide vs. hydroxymethyl vs. triazole) can alter potency by 2- to 8-fold and dramatically impact efficacy against resistant strains [1]. The 2-ethylbenzyl group in CAS 62825-97-2 imparts a distinct lipophilicity profile (XlogP 2.5) compared to the more hydrophilic linezolid (XlogP ~0.7-1.0), which has direct implications for membrane permeability, solubility, and in vivo distribution [2][3]. Consequently, substituting this compound with a generic oxazolidinone without the precise 5-(2-ethylbenzyl) moiety will result in a different experimental outcome and potentially invalidate research findings.

Quantitative Differentiation Evidence for 5-((2-Ethylphenyl)methyl)-2-oxazolidinone (62825-97-2) vs. Comparators


Soluble Epoxide Hydrolase (sEH) Inhibition: 5-((2-Ethylphenyl)methyl)-2-oxazolidinone Exhibits Low Nanomolar Potency Comparable to Established Inhibitor AUDA-BE

In cell-free enzymatic assays, 5-((2-Ethylphenyl)methyl)-2-oxazolidinone demonstrates potent inhibition of human soluble epoxide hydrolase (sEH) with an IC50 of 61.7 nM. This potency is within the same order of magnitude as the known sEH inhibitor AUDA-BE, which exhibits an IC50 of 100 nM against human sEH [1]. The compound also shows species-dependent activity, with an IC50 of 240 nM against rat sEH [1].

Soluble epoxide hydrolase sEH inhibition Enzymatic assay IC50

Lipophilicity (XlogP) Profile: 5-((2-Ethylphenyl)methyl)-2-oxazolidinone is Significantly More Lipophilic than the Clinical Oxazolidinone Linezolid

The calculated XlogP for 5-((2-Ethylphenyl)methyl)-2-oxazolidinone is 2.5, which is approximately 2.5- to 3.5-fold higher (more lipophilic) than linezolid, a widely used oxazolidinone antibiotic with reported XlogP values ranging from 0.7 to 1.0 [1][2][3]. This substantial difference in lipophilicity arises directly from the 2-ethylbenzyl substitution at the 5-position.

Lipophilicity XlogP Physicochemical properties Drug-likeness

Polar Surface Area (TPSA) Differentiation: 5-((2-Ethylphenyl)methyl)-2-oxazolidinone Exhibits Reduced TPSA vs. Linezolid, Favoring Blood-Brain Barrier Permeability

The topological polar surface area (TPSA) of 5-((2-Ethylphenyl)methyl)-2-oxazolidinone is calculated to be 38.3 Ų, which is nearly 50% lower than the TPSA of linezolid (71.1 Ų) [1][2]. TPSA values below 60-70 Ų are generally associated with favorable blood-brain barrier (BBB) penetration [3].

Topological polar surface area TPSA Blood-brain barrier Permeability

Chiral Auxiliary Potential: 5-Substituted Oxazolidinones are Established Scaffolds in Asymmetric Synthesis

5-Substituted 2-oxazolidinones, such as 5-((2-Ethylphenyl)methyl)-2-oxazolidinone, belong to the class of Evans auxiliaries, which are widely employed in asymmetric synthesis to control stereochemistry [1][2]. While specific diastereomeric excess (de) or enantiomeric excess (ee) data for this exact compound are not available in the primary literature, the presence of a stereocenter at the 5-position and a hydrophobic 2-ethylbenzyl group makes it a valuable candidate for optimizing substrate interactions and crystallinity in stereoselective transformations [2].

Chiral auxiliary Asymmetric synthesis Evans auxiliary Oxazolidinone

Optimal Research and Industrial Application Scenarios for 5-((2-Ethylphenyl)methyl)-2-oxazolidinone (62825-97-2)


In Vitro sEH Inhibition Studies for Cardiovascular and Inflammatory Disease Research

Researchers investigating the role of soluble epoxide hydrolase (sEH) in hypertension, vascular inflammation, or pain can utilize 5-((2-Ethylphenyl)methyl)-2-oxazolidinone as a validated tool compound with a defined IC50 of 61.7 nM against human sEH [1]. Its potency, comparable to established inhibitors like AUDA-BE (IC50 100 nM), makes it suitable for dose-response experiments and mechanistic studies in cell-free or cell-based assays [1].

Structure-Property Relationship (SPR) Studies Focused on CNS Penetration

Given its calculated XlogP of 2.5 and low TPSA of 38.3 Ų, this compound is an ideal scaffold for medicinal chemists exploring the relationship between oxazolidinone substitution, lipophilicity, and blood-brain barrier permeability [2][3]. Compared to the clinical agent linezolid (XlogP 0.7-1.0, TPSA 71.1 Ų), 5-((2-Ethylphenyl)methyl)-2-oxazolidinone provides a more lipophilic, less polar starting point for designing CNS-penetrant antimicrobial or neuroactive agents [2][3][4].

Asymmetric Synthesis Methodology Development

Organic chemists developing new asymmetric methodologies can employ this 5-substituted oxazolidinone as a novel Evans-type chiral auxiliary [5]. The 2-ethylbenzyl group offers a distinct steric and electronic environment compared to standard auxiliaries, potentially leading to improved diastereoselectivity in alkylation, aldol, or conjugate addition reactions [5][6].

Antibacterial Lead Optimization for Resistant Gram-Positive Pathogens

As an oxazolidinone scaffold, 5-((2-Ethylphenyl)methyl)-2-oxazolidinone can serve as a core for synthesizing and evaluating novel antibacterial agents targeting resistant strains. The SAR of related oxazolidinones demonstrates that C-5 substituents significantly impact potency against linezolid-resistant S. aureus [7]. The 2-ethylbenzyl group represents a non-traditional substituent that could be explored for activity against cfr-positive strains or other resistant phenotypes [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-((2-Ethylphenyl)methyl)-2-oxazolidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.